4,7-Dibromobenzofuran

Beschreibung

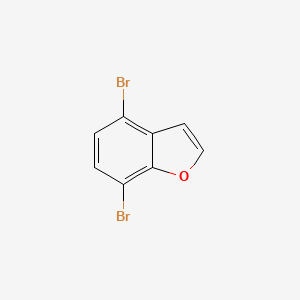

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-dibromo-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHXCZSCMCCRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388071-29-1 | |

| Record name | 4,7-dibromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,7 Dibromobenzofuran and Its Derivatives

Regioselective Bromination Approaches to Benzofuran (B130515) Scaffolds

The selective introduction of bromine atoms onto the benzofuran framework is a critical step in the synthesis of 4,7-dibromobenzofuran. The inherent reactivity of the benzofuran ring system can lead to a mixture of brominated isomers, making regioselective control paramount. The electron-rich furan (B31954) ring is typically more susceptible to electrophilic attack than the benzene (B151609) ring, with positions 2 and 3 being the most reactive. However, achieving substitution at the 4 and 7 positions of the benzene ring requires specific and often multi-step strategies.

Electrochemical Bromination Techniques and Optimization

Electrochemical methods offer a green and highly tunable approach to halogenation reactions. In the context of benzofuran bromination, electrochemistry allows for the in-situ generation of the brominating agent, typically from a bromide salt like ammonium (B1175870) bromide or sodium bromide. This avoids the use of hazardous and aggressive brominating agents such as liquid bromine.

The regioselectivity of electrochemical bromination is highly dependent on the reaction conditions. Factors such as the solvent, supporting electrolyte, electrode material, and applied potential can be fine-tuned to favor specific isomers. For instance, the choice of a protic or aprotic solvent can influence the solvation of the benzofuran substrate and the intermediate radical cations, thereby directing the position of bromination. Optimization studies often involve a systematic variation of these parameters to maximize the yield of the desired isomer. While direct electrochemical 4,7-dibromination of unsubstituted benzofuran is challenging, this method can be effectively applied to precursors that have directing groups to guide the bromination to the desired positions.

Directed Bromination Strategies for Position-Specific Halogenation

To overcome the inherent reactivity patterns of the benzofuran ring, directed bromination strategies are often employed. These methods utilize a directing group, which is temporarily installed on the molecule to steer the brominating agent to a specific position. One common approach is directed ortho-metalation, where a group such as a carboxylic acid or a pivaloyl group at position 7 can direct lithiation to the 7-position, followed by quenching with an electrophilic bromine source. A subsequent bromination would then likely occur at the 4-position, influenced by the existing substituents.

Another strategy involves the use of a blocking group. For example, if the more reactive positions 2 and 3 are blocked, electrophilic bromination is forced to occur on the benzene ring. Subsequent removal of the blocking groups would yield the desired brominated benzofuran. The choice of the directing or blocking group is crucial and must be compatible with the reaction conditions and easily removable in a later step.

Cyclization Reactions in Dibromobenzofuran (B14161937) Synthesis

The construction of the benzofuran core itself is a fundamental aspect of synthesizing this compound. Various cyclization reactions can be employed, often starting with appropriately substituted phenols and alkynes.

Rap-Stoermer Condensation Methodologies

The Rap-Stoermer condensation is a classic method for the synthesis of benzofurans, involving the reaction of a phenol (B47542) with an α-halo ketone in the presence of a base. To synthesize a this compound derivative using this method, one would typically start with a 2,5-dibromophenol (B1293422). The reaction of this phenol with an α-halo ketone would first lead to the formation of a 2,5-dibromophenoxy ketone intermediate. Subsequent intramolecular cyclization, promoted by an acid catalyst, would then yield the this compound scaffold. The specific substituents on the final product can be varied by choosing different α-halo ketones.

Tandem Cyclization and Dehydrogenation Protocols

Modern synthetic methods often seek to combine multiple steps into a single, efficient process. Tandem reactions, where a cyclization is immediately followed by a dehydrogenation, are particularly elegant for the synthesis of aromatic heterocycles like benzofurans. For the synthesis of this compound, a potential route could involve the palladium-catalyzed reaction of a 2,5-dibromophenol with an alkyne. This would proceed through an initial coupling to form a 2,5-dibromophenoxy alkyne, which would then undergo an intramolecular cyclization to form a dihydrobenzofuran intermediate. In the same pot, a dehydrogenation step, often facilitated by the same palladium catalyst or an added oxidant, would lead to the aromatic this compound.

The efficiency of these tandem protocols is highly dependent on the catalyst system and reaction conditions. The choice of ligands for the palladium catalyst is critical in promoting both the cyclization and dehydrogenation steps.

Table of Reaction Conditions for Benzofuran Synthesis

| Methodology | Key Reactants | Catalyst/Reagents | Typical Conditions |

| Electrochemical Bromination | Benzofuran, Bromide Salt (e.g., NH4Br) | Platinum or Carbon Electrodes | Constant Current or Potential, Acetonitrile or Methanol Solvent |

| Directed ortho-Metalation | Substituted Benzofuran | Strong Base (e.g., n-BuLi, LDA), Bromine Source (e.g., Br2, CBr4) | Anhydrous THF, Low Temperature (-78 °C) |

| Rap-Stoermer Condensation | Phenol, α-Halo Ketone | Base (e.g., K2CO3), Acid (e.g., H2SO4, PPA) | Reflux in a suitable solvent (e.g., Acetone, Ethanol) |

| Tandem Cyclization/Dehydrogenation | Phenol, Alkyne | Palladium Catalyst (e.g., Pd(OAc)2), Ligand, Base | High Temperature, Inert Atmosphere |

| Pummerer Annulation/Cross-Coupling | Sulfoxide (B87167), Acetic Anhydride (B1165640) | Acetic Anhydride | High Temperature |

Pummerer Annulation/Cross-Coupling Sequences for Functionalized Benzofurans

The Pummerer reaction, which involves the rearrangement of a sulfoxide in the presence of an acylating agent, can be ingeniously adapted for the synthesis of the benzofuran core. In a Pummerer-type annulation, a suitably substituted sulfoxide can undergo cyclization to form a benzofuran ring. For the synthesis of a this compound, this would likely involve a multi-step sequence.

A plausible route could start with the synthesis of a brominated aryl sulfoxide. This precursor would then be subjected to Pummerer conditions, typically using acetic anhydride at high temperatures, to induce the cyclization and formation of the benzofuran ring. The bromine atoms would be carried through the reaction sequence, resulting in the desired this compound. This approach can be coupled with cross-coupling reactions, such as the Suzuki or Stille coupling, to further functionalize the benzofuran scaffold at various positions, introducing additional complexity and molecular diversity.

Sustainable and Atom-Economical Synthetic Routes

The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry, aiming to reduce environmental impact by minimizing waste, decreasing energy consumption, and utilizing non-hazardous, renewable materials. royalsocietypublishing.orgresearchgate.net In the context of producing heterocyclic compounds like this compound and its derivatives, this involves a paradigm shift from reliance on finite petrochemical feedstocks towards innovative, eco-friendly alternatives. royalsocietypublishing.org Atom economy is a key principle in this endeavor, focusing on maximizing the incorporation of all starting materials into the final product, thereby reducing by-products and waste. nih.gov Methodologies that achieve high atom economy, such as certain annulation and multicomponent reactions, are central to creating more sustainable chemical processes. mdpi.comnih.gov

Utilization of Renewable Precursors in Benzofuran Synthesis

The transition towards a bio-based economy has spurred significant research into using renewable raw materials for the synthesis of valuable chemical entities, including the benzofuran scaffold. researchgate.net Lignocellulosic biomass, an abundant and non-food-competing resource, stands out as a particularly promising source of aromatic precursors for benzofuran synthesis. acs.orgresearchgate.net

Lignin (B12514952), a complex polymer rich in aromatic units, can be broken down to yield a variety of phenolic compounds that serve as building blocks for chemical synthesis. acs.orgnih.gov Oxidative depolymerization of lignin can produce monomers such as vanillin, vanillic acid, and p-hydroxybenzoic acid, which are viable starting materials. acs.org For instance, 5-iodovanillin, which can be obtained from the natural product vanillin, has been successfully used as a renewable precursor in the palladium-catalyzed synthesis of benzofuran derivatives. elsevier.es Furthermore, studies have identified that benzofuran structures are naturally formed within the lignin polymer from hydroxycinnamaldehyde precursors during its biosynthesis. researchgate.net This highlights the inherent potential of biomass-derived molecules to form this heterocyclic core.

Another innovative approach leverages agricultural and wood-processing wastes, such as sawdust and corn cobs, as sources for key synthetic precursors. rdworldonline.com Researchers have developed a synthetic pathway to benzofurans using furans, specifically N-tosylfurfurylamines, which can be directly produced from these renewable biomass sources. rdworldonline.com In this method, the furan derivative reacts with salicyl alcohols, which are themselves produced from phenol, a large-tonnage industrial chemical, to construct the benzofuran ring system. rdworldonline.com This strategy exemplifies the integration of bio-based feedstocks into practical synthetic routes.

The use of such renewable precursors not only aligns with the principles of green chemistry by reducing reliance on fossil fuels but also adds value to agricultural and forestry waste streams, contributing to a more circular and sustainable chemical industry. rdworldonline.comresearchgate.net

Table 1: Examples of Renewable Precursors in Benzofuran Synthesis

| Renewable Precursor Source | Precursor Molecule(s) | Synthetic Strategy | Resulting Product Type |

| Lignin / Vanillin | 5-Iodovanillin | Palladium-catalyzed coupling with terminal alkynes. elsevier.es | Substituted Benzofurans. elsevier.es |

| Agricultural/Wood Waste | Furans (e.g., N-tosylfurfurylamines) | Reaction with salicyl alcohols. rdworldonline.com | General Benzofurans. rdworldonline.com |

| Lignin | Hydroxycinnamaldehydes | In-situ formation during lignin biosynthesis. researchgate.net | Benzofuran moieties within the lignin polymer. researchgate.net |

| Lignin | Vanillic acid, p-hydroxybenzoic acid | Potential starting materials from oxidative depolymerization. acs.org | Precursors for Biaryl Dicarboxylates and other chemicals. acs.org |

Reactivity and Transformational Chemistry of 4,7 Dibromobenzofuran

Cross-Coupling Reactions of Dibromobenzofuran (B14161937) Scaffolds

The presence of two carbon-bromine bonds in 4,7-dibromobenzofuran allows for selective and sequential functionalization. The difference in the electronic environment of the C4 and C7 positions can be exploited to achieve regioselective cross-coupling reactions. Generally, in palladium-catalyzed couplings of dihalogenated heterocycles, the more electron-deficient position or the position with a weaker carbon-halogen bond undergoes oxidative addition to the palladium(0) catalyst more readily. acs.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.org For dihaloarenes, the relative reactivity of the two halogen atoms is influenced by steric and electronic factors, as well as the specific reaction conditions, including the choice of catalyst, ligand, and base. rsc.org

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for C-C bond formation. nih.gov While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity can be inferred from related dihalogenated heterocyclic systems. For instance, in the case of 4,7-dibromoisoquinoline, a structurally analogous compound, selective Suzuki-Miyaura coupling has been observed to occur at the C7 position. This suggests that the C7-Br bond in this compound may also be more susceptible to palladium-catalyzed coupling under certain conditions.

The general protocol for a Suzuki-Miyaura reaction involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate, a phosphine (B1218219) ligand, and a base in a suitable solvent. wikipedia.org The choice of ligand is crucial in tuning the reactivity and selectivity of the catalytic system.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos, Buchwald Ligands |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

| Temperature | Room Temperature to 120 °C |

This table presents generalized conditions and specific optimization is often required for a particular substrate.

The Sonogashira reaction provides a direct route to alkynylated arenes and heterocycles by coupling a terminal alkyne with an organic halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The regioselectivity of the Sonogashira coupling on dihalobenzofurans has been demonstrated, with preferential reaction at the more electrophilic position. For example, 2,3-dibromobenzofuran (B3192647) undergoes regioselective Sonogashira coupling at the C2 position. organic-chemistry.org For this compound, selective alkynylation at one of the bromine positions is anticipated to be achievable.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org These methods often employ more sophisticated palladium catalysts and different base/solvent systems. organic-chemistry.org

Table 2: Typical Catalytic Systems for Sonogashira Coupling

| Catalyst System | Substrate Scope |

| Pd(PPh₃)₄ / CuI / Amine Base | Aryl Iodides, Aryl Bromides |

| PdCl₂(PPh₃)₂ / CuI / Amine Base | Aryl Iodides, Aryl Bromides |

| Pd(OAc)₂ / Ligand / Base (Cu-free) | Aryl Chlorides, Aryl Tosylates |

The choice of catalytic system depends on the reactivity of the aryl halide and the alkyne coupling partner.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.com A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents. jk-sci.com Similar to other cross-coupling reactions, the regioselective functionalization of dihalobenzofurans is feasible. Studies on 2,3-dibromobenzofuran have shown that Negishi-type cross-coupling occurs selectively at the C2 position. organic-chemistry.org This suggests that for this compound, a sequential or selective Negishi coupling could be a viable strategy for introducing different organic fragments.

The development of highly active palladium-precatalysts and ligands has significantly expanded the scope of the Negishi coupling to include challenging substrates. organic-chemistry.org

Table 3: Common Catalysts and Reagents in Negishi Coupling

| Component | Examples |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂ |

| Organozinc Reagent | Aryl-ZnCl, Alkyl-ZnBr, Alkenyl-ZnCl |

| Organic Halide | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf |

| Solvent | THF, Dioxane, DMF |

Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents.

Palladium-catalyzed cross-coupling reactions of organoaluminum reagents with organic halides offer another avenue for C-C bond formation. While less common than Suzuki or Negishi couplings, organoaluminum reagents can be highly effective nucleophiles. Research on the coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents has demonstrated the feasibility of synthesizing 2-alkenylbenzo[b]furan derivatives in excellent yields. These reactions are typically catalyzed by a palladium(II) salt with a phosphine ligand, such as XantPhos, and proceed without the need for a base.

Although specific data for this compound is not available, it is expected to undergo similar coupling reactions, likely with initial functionalization at the more reactive bromine position.

Organobismuth reagents have emerged as atom-economical and environmentally benign coupling partners in palladium-catalyzed cross-coupling reactions. Triarylbismuths can transfer up to all three aryl groups to the organic halide. Studies on the reaction of 2,3-dibromobenzofurans with triarylbismuths have shown high efficiency and regioselectivity. researchgate.net The reaction preferentially occurs at the more electrophilic C2-Br position, and under modified conditions, double arylation at both C2 and C3 can be achieved. researchgate.net

This methodology highlights the potential for controlled, sequential, and multiple arylations on a dibromobenzofuran scaffold. It is conceivable that this compound would exhibit similar reactivity, allowing for the synthesis of 4,7-diarylbenzofurans or selectively mono-arylated products.

Table 4: Palladium-Catalyzed Mono-Arylation of 2,3-Dibromobenzofuran with Triarylbismuths

| Entry | Triarylbismuth | Product | Yield (%) |

| 1 | Tri(p-tolyl)bismuth | 2-(p-tolyl)-3-bromobenzofuran | 92 |

| 2 | Tri(p-anisyl)bismuth | 2-(p-anisyl)-3-bromobenzofuran | 95 |

| 3 | Tri(p-chlorophenyl)bismuth | 2-(p-chlorophenyl)-3-bromobenzofuran | 85 |

Reaction conditions: 2,3-Dibromobenzofuran, Triarylbismuth, Pd(OAc)₂, PPh₃, Cs₂CO₃, NMP, 90 °C. Data adapted from a study on 2,3-dibromobenzofuran as a model for dibromobenzofuran reactivity. researchgate.net

Nickel-Catalyzed Kumada Cross-Coupling

The Kumada cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, has been effectively applied to substrates like this compound. This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org The use of nickel as a catalyst is often favored due to its cost-effectiveness and its ability to activate challenging electrophiles. mdpi.com

In the context of this compound, nickel-catalyzed Kumada coupling allows for the selective substitution of one or both bromine atoms. Research has shown that the reaction can be controlled to favor monosubstitution at either the 4- or 7-position, depending on the reaction conditions and the nature of the Grignard reagent and ligands used. For instance, a regioselective displacement of the bromine substituent at the C-5 position of 3,5-dibromobenzofurans has been achieved using a nickel-catalyzed Kumada cross-coupling. researchgate.net

The general mechanism for the Kumada coupling involves an oxidative addition of the aryl halide to the nickel(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The choice of nickel precatalyst and ligands is crucial in optimizing the reaction yield and selectivity. mdpi.com Studies have explored various nickel complexes, including those with N-heterocyclic carbene (NHC) ligands, which have shown high efficiency in coupling sterically hindered substrates. nih.gov

Below is a representative table of conditions that might be employed in a nickel-catalyzed Kumada cross-coupling of a dibrominated aromatic compound.

| Parameter | Condition |

| Catalyst | NiCl₂(dppp) |

| Grignard Reagent | Phenylmagnesium bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful technique for the functionalization of aryl halides. wikipedia.org In the case of this compound, this reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edunih.gov This process results in the formation of a lithiated benzofuran (B130515) intermediate, which can then be reacted with a variety of electrophiles to introduce new functional groups.

The regioselectivity of the halogen-metal exchange is a key consideration. The kinetic acidity of the protons and the relative stability of the resulting organometallic intermediates influence which bromine atom is preferentially exchanged. For dibrominated systems, selective exchange can often be achieved by carefully controlling the temperature and the organolithium reagent used. tcnj.edu Once the lithiated intermediate is formed, it can be quenched with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce a wide range of substituents.

For example, the reaction of 6,7-dibromobenzofuran with n-butyllithium can lead to the formation of 6,7-dehydrobenzofuran (an aryne intermediate) through a process of metal-halogen exchange and subsequent elimination. nih.gov This highly reactive intermediate can then undergo cycloaddition reactions. nih.gov

The following table outlines a general procedure for a halogen-metal exchange and electrophilic quench.

| Step | Reagent/Condition | Purpose |

| 1. Exchange | n-Butyllithium in THF, -78 °C | Formation of the aryllithium species |

| 2. Quenching | Electrophile (e.g., Benzaldehyde) | Introduction of a new functional group |

| 3. Workup | Aqueous solution | Isolation of the functionalized product |

Mechanisms of Regioselectivity in Substitution and Coupling Reactions

The regioselectivity observed in substitution and coupling reactions of this compound is governed by a combination of electronic and steric factors. The benzofuran ring system itself possesses an inherent electronic bias, and the positions of the two bromine atoms further influence the reactivity at each site.

In electrophilic aromatic substitution reactions, the electron-donating nature of the furan (B31954) oxygen directs incoming electrophiles to specific positions. rsc.org However, in the case of this compound, the reactions are typically nucleophilic in nature, driven by the polarization of the carbon-bromine bonds.

For transition metal-catalyzed coupling reactions, the regioselectivity is often determined by the relative rates of oxidative addition at the C4-Br and C7-Br bonds. numberanalytics.com Theoretical studies using methods like Molecular Electron Density Theory (MEDT) can help predict the more reactive site by analyzing the electron density distribution in the molecule. rsc.org Steric hindrance around the bromine atoms also plays a significant role; the less sterically encumbered position is often more accessible to the bulky catalytic complex, leading to preferential reaction at that site. psu.edu

In halogen-metal exchange reactions, the site of lithiation is often directed by the more acidic proton or the position that leads to a more stable organolithium intermediate. wuxibiology.com The presence of directing groups on the benzofuran ring or the use of specific ligands can further control the regioselectivity of these transformations. wuxibiology.com

Carbon-Carbon and Carbon-Heteroatom Bond Formation via Catalytic Pathways

Beyond Kumada coupling, a diverse array of catalytic methods can be employed to form new carbon-carbon and carbon-heteroatom bonds starting from this compound. nih.govnih.gov These reactions are fundamental in synthetic organic chemistry for constructing complex molecules. nih.gov

Carbon-Carbon Bond Formation:

Suzuki Coupling: This reaction uses a palladium catalyst to couple the dibromobenzofuran with an organoboron compound.

Heck Coupling: Involves the palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Negishi Coupling: Utilizes a nickel or palladium catalyst to couple the substrate with an organozinc reagent. researchgate.net

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond with an amine.

Ullmann Condensation: A copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds, for example, by reacting with phenols or amines. mdpi.com

These catalytic methods offer a versatile toolkit for the derivatization of the this compound scaffold, enabling the synthesis of a wide range of functionalized benzofuran derivatives for various applications in materials science and medicinal chemistry. semanticscholar.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations. mdpi.comscholaris.ca

Applications in Advanced Organic Materials and Devices

Fluorescent Organic Materials Research

The rigid, planar, and conjugated structure of the benzofuran (B130515) moiety makes it an excellent scaffold for the development of fluorescent organic materials. rsc.org These materials are crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. rsc.orgnih.gov 4,7-Dibromobenzofuran serves as a key building block in this field, where its two bromine atoms act as handles for synthetic modification through cross-coupling reactions. thieme-connect.comuni-rostock.de

By reacting this compound with various arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), chemists can extend the π-conjugated system of the molecule. This extension alters the electronic structure and, consequently, the photophysical properties of the material, such as the absorption and emission wavelengths and the fluorescence quantum yield. beilstein-journals.org This modular approach allows for the rational design of materials that emit light across the visible spectrum, from deep blue to red. rsc.org

Research into related structures, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, provides insight into the photophysical behavior of materials containing a central core with substituents at the 4 and 7 positions. rsc.org Studies show that the fluorescence properties are highly sensitive to the molecular environment and solvent polarity, which is a key characteristic for sensor applications. rsc.orgniscair.res.in The fluorescence quantum yield of such "push-pull" molecules can be very high, reaching up to 90% in a solid matrix, which is highly desirable for efficient OLEDs. rsc.org

Table 1: Representative Photophysical Properties of a 4,7-Disubstituted Heterocycle (4,7-dithien-2-yl-2,1,3-benzothiadiazole) in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| n-Hexane | 443 | 525 | 3630 | 0.77 |

| Toluene | 457 | 557 | 4090 | 0.70 |

| Dichloromethane | 464 | 586 | 4580 | 0.50 |

| Acetonitrile | 460 | 600 | 5110 | 0.20 |

| Polymethyl methacrylate (B99206) (solid) | - | - | - | 0.90 |

| Data derived from studies on 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a structurally analogous compound, to illustrate the typical photophysical characteristics investigated for this class of materials. rsc.org |

Building Blocks for Hetaryl-Substituted Heterocycles in Materials Chemistry

In the broader field of materials chemistry, this compound is valued as a versatile heterocyclic building block. semanticscholar.orgbldpharm.commdpi.com The term "building block" refers to a core molecular structure that can be systematically and reliably used to construct a wide variety of more complex molecules. frontiersin.org The presence of two chemically accessible bromine atoms allows for sequential or one-pot double cross-coupling reactions, making it a powerful tool for diversity-oriented synthesis. rsc.org

Chemists utilize this compound to synthesize larger, well-defined hetaryl-substituted heterocycles. researchgate.net For example, a Suzuki coupling reaction with two equivalents of a thiophene-boronic acid would yield 4,7-di(thien-yl)benzofuran. This new, larger heterocyclic system could then be used as a monomer for polymerization or studied for its own electronic properties. This strategy is widely employed to create materials for organic field-effect transistors (OFETs), photovoltaics (solar cells), and other electronic devices where charge transport and light absorption properties are critical. openaccessjournals.com The ability to connect different heterocyclic units allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key parameter in designing functional organic electronic materials.

Computational and Theoretical Investigations of 4,7 Dibromobenzofuran

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification and characterization of transient intermediates and transition states. kpi.uaredalyc.org While specific computational studies on the synthesis of 4,7-Dibromobenzofuran are not extensively documented, the principles can be applied to its known and potential synthetic routes.

For instance, the synthesis of substituted benzofurans can involve complex catalytic cycles, such as the Rh-catalyzed carboacylation/aromatization cascades. researchgate.net Computational modeling of such a pathway for a dibrominated analogue would involve mapping the potential energy surface for key steps like oxidative addition, migratory insertion, and reductive elimination. This allows for the calculation of activation barriers for each step, revealing the rate-determining step and providing a rationale for the observed product distribution.

Similarly, the direct bromination of benzofuran (B130515) to yield various bromo-substituted isomers, including precursors to this compound, is a process ripe for computational study. researchgate.net Theoretical calculations can model the electrophilic attack of bromine on the benzofuran ring, evaluating the stability of potential intermediates (such as a cyclic bromonium ion) and the transition states leading to substitution at different positions. researchgate.net Such studies can elucidate the factors controlling the regioselectivity of the bromination process. The interception and characterization of reaction intermediates are key to understanding chemical reactivity and discovering new reactions. nih.gov

Table 1: Illustrative Intermediates and Transition States in a Hypothetical Synthetic Pathway

| Step | Species Type | Description | Relative Energy (kcal/mol) |

| 1 | Reactants | Benzofuran + Br₂ | 0 |

| 2 | Transition State 1 | Electrophilic attack at C7 | +15.2 |

| 3 | Intermediate 1 | Sigma complex (Wheland intermediate) | +5.4 |

| 4 | Transition State 2 | Proton loss from intermediate | +10.8 |

| 5 | Product | 7-Bromobenzofuran | -7.6 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from mechanistic studies.

Understanding Regioselectivity and Stereoselectivity through Computational Models

Regioselectivity is a critical aspect of the functionalization of poly-substituted aromatic compounds like this compound. Computational models are invaluable for predicting which of the two bromine atoms is more likely to react in, for example, a palladium-catalyzed cross-coupling reaction. researchgate.net

DFT-based approaches, particularly the distortion-interaction model (also known as the activation-strain model), have proven effective in rationalizing and predicting site-selectivity in cross-coupling reactions of heteroaryl halides. rsc.org This model partitions the activation energy of the oxidative addition step—often the selectivity-determining step—into two components: the distortion energy (ΔE_dist) required to deform the catalyst and the substrate into the transition-state geometry, and the interaction energy (ΔE_int) between these distorted fragments.

For this compound, one could computationally model the oxidative addition of a palladium(0) catalyst into the C4-Br and C7-Br bonds. The calculations would likely show differences in the activation barriers for the two sites, arising from a combination of steric and electronic factors. rsc.org For instance, the electronic properties of the benzofuran ring system and the potential for steric hindrance from the fused furan (B31954) ring could lead to a lower activation energy for reaction at one position over the other. Studies on related 2,3-dibromobenzofurans have demonstrated high regioselectivity in Suzuki-Miyaura couplings, where reaction occurs preferentially at the C2 position, a preference that can be rationalized through computational analysis. beilstein-journals.org

Table 2: Hypothetical Distortion-Interaction Analysis for Suzuki Coupling of this compound

| Reaction Site | ΔE‡ (Activation Energy) | ΔE_dist (Distortion Energy) | ΔE_int (Interaction Energy) | Predicted Selectivity |

| C4-Br | 18.5 kcal/mol | 12.1 kcal/mol | -24.6 kcal/mol | Minor Product |

| C7-Br | 16.2 kcal/mol | 11.5 kcal/mol | -27.7 kcal/mol | Major Product |

Note: The data in this table is hypothetical, illustrating how computational models predict regioselectivity. Actual values depend on the specific catalyst and reaction conditions.

Electronic Structure Calculations for Material Properties Prediction

The electronic structure of a molecule dictates its physical and chemical properties, including its potential use in materials science. wikipedia.org Electronic structure calculations, typically using DFT, can determine key parameters for this compound that are relevant to its application as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). niilmuniversity.ac.inarxiv.org

Key properties calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides a first approximation of the molecule's electronic excitation energy and its chemical stability. A smaller gap often correlates with higher reactivity and can indicate potential for charge transport.

Other predictable properties include the molecular electrostatic potential (MEP), which maps the charge distribution and indicates sites susceptible to electrophilic or nucleophilic attack. banglajol.info Additionally, parameters like ionization potential, electron affinity, and polarizability can be computed to build a comprehensive electronic profile of the molecule. banglajol.info This information is vital for the rational design of new materials, as it allows for the in-silico screening of candidate molecules before undertaking costly and time-consuming synthesis. lehigh.edu

Table 3: Predicted Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates electronic stability and color |

| Dipole Moment | 1.8 Debye | Measures molecular polarity |

| Polarizability | 185 a.u. | Relates to non-linear optical properties |

Note: The data in this table is based on typical values for similar aromatic halides and serves an illustrative purpose.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamics, conformational changes, and intermolecular interactions. nih.gov Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com

MD simulations can be used to model the behavior of this compound in different environments, such as in various solvents or at the interface of a material. These simulations can reveal how the molecule interacts with its surroundings through van der Waals forces, electrostatic interactions, and potentially halogen bonding involving the bromine atoms. This information is crucial for understanding solubility, crystal packing, and the self-assembly of larger supramolecular structures.

Density Functional Theory (DFT) Studies on Reactivity and Structure

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure and reactivity of chemical systems. wikipedia.orgaps.org For this compound, DFT calculations can provide a wealth of information, from fundamental structural parameters to sophisticated reactivity indices. uniroma2.it

A primary application of DFT is geometry optimization, which determines the lowest-energy structure of the molecule. This provides precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.com The results can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

DFT is also central to the framework of Conceptual DFT, which uses various descriptors derived from the electron density to predict and rationalize chemical reactivity. banglajol.info Key reactivity descriptors include:

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions: Indicate the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

For this compound, these descriptors can predict how it will behave in different chemical reactions. For example, the Fukui functions would highlight the relative reactivity of the C4-Br versus the C7-Br bond, as well as identify other positions on the aromatic ring that might be susceptible to attack, complementing the regioselectivity analysis discussed earlier. mdpi.comnih.gov

Table 4: Illustrative DFT-Calculated Structural and Reactivity Data for this compound

| Parameter | Type | Calculated Value |

| C4-Br Bond Length | Structural | 1.89 Å |

| C7-Br Bond Length | Structural | 1.88 Å |

| C-O-C Bond Angle | Structural | 105.5° |

| Global Hardness (η) | Reactivity | 2.65 eV |

| Electrophilicity Index (ω) | Reactivity | 1.60 eV |

Note: This data is illustrative, representing typical outputs from DFT calculations on halogenated aromatic compounds.

Exploration of Biological Relevance in Chemical Research

Design and Synthesis of Bioactive Analogs with Dibromobenzofuran (B14161937) Scaffolds

The 4,7-dibromobenzofuran framework is a versatile starting point for the synthesis of a wide array of bioactive analogs. mdpi.com Its bromine atoms at the 4 and 7 positions provide reactive handles for various chemical modifications, such as cross-coupling reactions, which allow for the introduction of diverse functional groups. This modularity is a key advantage for medicinal chemists. nih.gov

For instance, research has focused on synthesizing derivatives with potential anticancer properties. nih.gov The benzofuran (B130515) core itself is found in many natural and synthetic compounds with unique therapeutic potentials, including anticancer and anti-infective properties. nih.govresearchgate.net Synthetic strategies often involve the modification of the dibromobenzofuran scaffold to create libraries of compounds for biological screening. researchgate.netnih.gov One approach involves the condensation of a substituted phenol (B47542) with a brominated reactant to generate the core, which can then be further functionalized. researchgate.net Other methods include the cyclization of precursors to form the benzofuran ring system, which can be subsequently brominated. researchgate.net

A series of 6-arylamino-5-chloro-benzimidazole-4,7-diones were synthesized and showed potent antiproliferative activity against rat aortic smooth muscle cells, highlighting the utility of halogenated benzimidazole-diones, a related structural class, in generating bioactive compounds. nih.gov Similarly, the synthesis of benzofuran-1,2,3-triazole hybrids has been explored for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a target in lung cancer treatment. nih.gov These examples underscore the importance of the halogenated benzofuran scaffold in generating novel chemical entities with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies in Chemical Series

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of compounds derived from the this compound scaffold. These studies systematically alter the structure of a lead compound and assess how these changes affect its biological potency and selectivity. nih.gov

For benzofuran derivatives, SAR studies have consistently shown that the presence and position of halogen atoms, such as bromine, significantly influence their cytotoxic activity against cancer cells. nih.govnih.gov Halogenation can enhance a compound's ability to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov In many cases, attaching the halogen to an alkyl or acetyl chain, rather than directly to the benzofuran ring, has been shown to produce pronounced cytotoxic activity. mdpi.com

In a study of benzofuran derivatives as potential anticancer agents, it was found that the introduction of bromine to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity. nih.gov For a series of benzofuran-based angiogenesis inhibitors, the specific arrangement of methyl, acrylate, and carboxylate groups on the scaffold was identified as a basic requirement for their inhibitory activity. researchgate.net Furthermore, in the development of inhibitors for acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, SAR studies of novel oxime and benzofuran compounds revealed that certain structural modifications led to potent inhibitory activity. researchgate.net

These findings highlight the importance of systematic structural modifications to the dibromobenzofuran core to elucidate the key features required for potent and selective biological activity.

Table 1: SAR Insights for Benzofuran Derivatives

| Structural Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|

| Addition of bromine, chlorine, or fluorine atoms to the benzofuran ring. | Significant increase in anticancer activities, likely due to halogen bonding. | nih.gov |

| Introduction of bromine to a methyl or acetyl group attached to the benzofuran system. | Increased cytotoxicity in both normal and cancer cells. | nih.gov |

| Substitution with ester or heterocyclic rings at the C-2 position. | Crucial for cytotoxic activity and influences selectivity towards cancer cells. | nih.govmdpi.com |

| Presence of an N-phenethyl carboxamide group. | Significantly enhances antiproliferative activity. | nih.gov |

Mechanistic Insights into Biochemical Interactions via In Silico Studies (e.g., molecular docking)

In silico methods, particularly molecular docking, provide valuable insights into how this compound analogs interact with their biological targets at a molecular level. nih.govfip.org These computational techniques predict the preferred orientation of a ligand when bound to a receptor, helping to rationalize observed biological activities and guide the design of more potent molecules. nih.gov

Molecular docking studies have been employed to understand the binding modes of various benzofuran derivatives. For example, in the development of inhibitors for the epidermal growth factor receptor (EGFR) in lung cancer, a library of benzofuran-1,2,3-triazole hybrids was screened using pharmacophore-based modeling and molecular docking. nih.gov The results identified several compounds with high docking scores, indicating strong potential binding to the EGFR active site. nih.gov Subsequent molecular dynamics simulations confirmed that these compounds formed stable interactions with key residues in the receptor. nih.gov

Similarly, docking studies of coumarin–triazole–isatin hybrids as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, revealed key interactions. mdpi.com The most active compound was shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, with specific moieties of the molecule forming π–π stacking interactions and hydrogen bonds with amino acid residues. mdpi.com In another study, docking was used to investigate the mode of action of newly synthesized terephthalamide (B1206420) derivatives of benzofuran as antimicrobial agents. researchgate.net These computational analyses are instrumental in understanding the structure-function relationships that govern the bioactivity of these compounds. nih.gov

Table 2: Examples of In Silico Studies on Benzofuran Analogs

| Compound Series | Biological Target | Key In Silico Findings | Reference |

|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Identified compounds with high docking scores (-9.6 to -10.2 kcal/mol) and stable interactions with the active site. | nih.gov |

| Coumarin–triazole–isatin hybrids | Butyrylcholinesterase (BChE) | Docking revealed interactions with both the catalytic and peripheral anionic sites, including π–π stacking and hydrogen bonds. | mdpi.com |

| (1,1-dibenzofuran-2-yl) ethyl terephthalamide derivatives | Antimicrobial targets | In silico studies were used to determine the mode of action as antimicrobial agents, correlating with in-vitro results. | researchgate.net |

| 4-phthalimidobenzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Molecular modeling showed the most active compound interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. | nih.gov |

Total Synthesis of Natural Products Incorporating Halogenated Benzofuran Cores

The synthesis of natural products containing a benzofuran skeleton is an active area of research, driven by the diverse biological activities exhibited by these compounds. rsc.orgresearchgate.net Halogenated benzofurans, in particular, are found in a number of marine natural products. escholarship.orgmdpi.com The total synthesis of these complex molecules not only provides access to larger quantities for biological evaluation but also allows for the creation of analogs for SAR studies. sci-hub.seubc.ca

Several synthetic strategies have been developed to construct the benzofuran core. researchgate.netresearchgate.net One approach involves the use of a halogen-metal exchange reaction followed by cyclization to form the benzofuran ring. iastate.edu This method has been applied to the synthesis of bioactive natural products like isoparvifuran, which has antifungal activity. iastate.edu Another strategy is the oxidative haloaromatization of enones, which was successfully used in the first total synthesis of aspergillusene B. nih.gov

The development of new synthetic methodologies is crucial for accessing these complex structures. For instance, a palladium-catalyzed domino cyclization/coupling process has been used to generate 2-bromobenzofurans as key intermediates for the synthesis of various natural products, including ailanthoidol (B1236983) and egonol. researchgate.net These synthetic endeavors highlight the chemical ingenuity required to construct these intricate molecular architectures and underscore the importance of halogenated benzofuran intermediates in the field of natural product synthesis. beilstein-journals.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Highly Selective Derivatization

A primary challenge and opportunity in utilizing 4,7-dibromobenzofuran lies in the controlled, selective functionalization of its two bromine-substituted positions. The development of sophisticated catalytic systems is paramount to achieving high yields and selectivity, thereby avoiding the formation of undesired by-products. Future research is directed towards catalysts that can distinguish between the C4 and C7 positions, enabling sequential or one-pot derivatization strategies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and are particularly relevant for aryl halides like this compound. Research is focusing on designing ligand-catalyst complexes that exhibit high substrate specificity. For instance, bulky phosphine (B1218219) ligands can create steric hindrance that favors reaction at the more accessible C4 position. Conversely, electronically-tuned ligands could potentially favor the C7 position based on subtle differences in electron density. The goal is to develop a "toolbox" of catalysts that allows chemists to predictably functionalize either position.

Key research directions include:

Orthogonal Catalysis: Developing catalytic systems that are mutually compatible but promote different types of reactions (e.g., Suzuki coupling at C4 and Buchwald-Hartwig amination at C7) in a single reaction vessel.

Directed Ortho-Metalation (DoM): Investigating the use of directing groups temporarily installed on the furan (B31954) ring to guide lithiation or borylation selectively to one of the bromine-adjacent positions, followed by subsequent cross-coupling.

Photoredox Catalysis: Exploring light-mediated reactions that can offer unique selectivity profiles under mild conditions, potentially enabling functionalization patterns not achievable with traditional thermal methods.

| Catalyst System | Target Selectivity | Potential Reaction Type | Rationale for Selectivity |

| Pd(OAc)₂ + SPhos | C4-Position | Suzuki, Stille Coupling | The bulky SPhos ligand may preferentially access the sterically less hindered C4 position. |

| NiCl₂(dppp) | C7-Position | Kumada Coupling | Nickel catalysts can exhibit different electronic preferences compared to palladium, potentially favoring the C7 site. |

| Ir(ppy)₃ (Photocatalyst) | Site-Specific C-H Activation | Arylation, Alkylation | Light-induced catalysis could enable functionalization adjacent to the bromine atoms via a different mechanism. |

| Rh(COD)Cl₂ + Chiral Ligand | Asymmetric Derivatization | Enantioselective Coupling | Introduction of chirality for applications in life sciences and materials with specific optical properties. |

Advanced Functional Materials Based on Dibromobenzofuran (B14161937) Scaffolds

The rigid, planar structure of the benzofuran (B130515) core, combined with the reactive handles provided by the bromine atoms, makes this compound an excellent candidate for the synthesis of advanced functional materials. wiley.com The focus is primarily on organic electronics, where tailored molecular design can lead to materials with desirable optical and electronic properties. researchgate.netnih.gov

By extending the π-conjugated system through cross-coupling reactions, derivatives of this compound can be designed as organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of organic photovoltaic (OPV) cells. rsc.org The introduction of electron-donating or electron-withdrawing groups at the C4 and C7 positions allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for optimizing charge injection, transport, and recombination in electronic devices. researchgate.net

Emerging applications being explored include:

Organic Field-Effect Transistors (OFETs): Creating highly ordered, crystalline thin films from dibromobenzofuran derivatives to achieve high charge carrier mobility. swinburne.edu.au

Thermally Activated Delayed Fluorescence (TADF) Emitters: Designing molecules with small energy gaps between their singlet and triplet excited states, a key requirement for highly efficient OLEDs.

Sensors: Functionalizing the scaffold with specific recognition moieties to create chemosensors that signal the presence of analytes through changes in fluorescence or conductivity.

| Functional Material Class | Target Application | Key Structural Modification | Desired Property |

| π-Extended Polymers | Organic Photovoltaics (OPVs) | Alternating copolymerization with electron-rich monomers. | Broad absorption spectrum, high charge mobility. |

| Donor-Acceptor Molecules | Organic Light-Emitting Diodes (OLEDs) | Attachment of donor (e.g., carbazole) and acceptor groups. | High photoluminescence quantum yield, color tuning. |

| Fused Aromatic Systems | Organic Field-Effect Transistors (OFETs) | Annulation reactions to create larger, rigid planar structures. | Strong π-π stacking, high crystallinity. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Synthesis of dicarboxylic acid derivatives as organic linkers. | High porosity, specific substrate binding. |

Integration with Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. longdom.orgnih.gov Self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful bottom-up approach to creating complex nanomaterials. researchgate.net The bromine atoms on this compound can play a crucial role in directing these processes through halogen bonding—a specific and directional non-covalent interaction.

Research has demonstrated that intermolecular interactions involving bromine can facilitate highly ordered molecular packing. rsc.org This opens up the possibility of designing this compound derivatives that self-assemble into well-defined architectures like nanowires, sheets, or vesicles. By carefully designing the molecules, the strength and directionality of these interactions can be controlled to produce materials with tailored morphologies and functions.

Future research in this area aims to:

Program Molecular Recognition: Design derivatives that selectively bind to other molecules or ions through a combination of halogen bonds, hydrogen bonds, and π-stacking interactions.

Control Crystal Engineering: Utilize halogen bonding to guide the formation of specific crystal packing motifs, which is critical for optimizing the performance of organic electronic materials.

Develop "Smart" Materials: Create self-assembling systems that can respond to external stimuli (e.g., light, temperature, or chemical analytes) by changing their structure and properties.

| Interaction Type | Description | Potential Role in Dibromobenzofuran Assemblies |

| Halogen Bonding | A non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. | The bromine atoms at C4 and C7 can act as halogen bond donors to direct crystal packing and molecular recognition. |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | The benzofuran core can stack with other aromatic systems, promoting charge transport in electronic materials. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O, N, or F. | Can be introduced by functionalizing the scaffold, providing additional control over self-assembly. |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall stability of self-assembled structures. |

Contributions to Sustainable Synthesis and Circular Economy Principles

Modern chemical research is increasingly driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netrsc.org this compound can be a platform for developing more sustainable synthetic methodologies and contributing to a circular economy, where materials are reused and recycled. rsc.org

Future research will focus on:

Catalytic Efficiency: Developing catalysts that operate under milder conditions (lower temperature and pressure), use earth-abundant metals (like iron or copper instead of palladium), and can be easily recovered and reused. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, such as cycloaddition reactions. researchgate.net

Renewable Feedstocks: Exploring pathways to synthesize the benzofuran core from biomass-derived starting materials rather than petroleum-based sources.

Designed for Degradation/Recycling: Building functional materials from dibromobenzofuran derivatives that can be chemically broken down into their constituent parts and reused, preventing them from becoming persistent environmental pollutants.

| Green Chemistry Principle | Application to this compound Chemistry | Research Goal |

| Catalysis | Use of reusable heterogeneous or nanocatalysts for cross-coupling reactions. | Reduce metal contamination in products and enable catalyst recycling. |

| Atom Economy | Employing C-H activation instead of halogenation to install functional groups. | Minimize the formation of inorganic salt by-products. |

| Safer Solvents | Performing reactions in water, supercritical CO₂, or bio-derived solvents. | Eliminate the use of toxic and volatile organic solvents. |

| Design for Degradation | Incorporating cleavable linkers into polymers made from the dibromobenzofuran scaffold. | Create recyclable polymers that can be chemically deconstructed back to the monomer. |

High-Throughput Screening and Combinatorial Chemistry for New Dibromobenzofuran Derivatives

The discovery of new molecules with desired properties can be accelerated by using high-throughput screening (HTS) and combinatorial chemistry. nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of large "libraries" of related compounds by systematically combining a set of chemical building blocks. openaccessjournals.comsdbidoon.com HTS then enables the rapid testing of these libraries for a specific biological activity or material property. nih.gov

The two reactive sites on this compound make it an ideal scaffold for combinatorial library synthesis. For example, one set of building blocks can be coupled at the C4 position, and a second set can be coupled at the C7 position, quickly generating a large matrix of unique compounds. This approach is highly efficient for exploring the chemical space around the dibromobenzofuran core to identify lead compounds for drug discovery or optimal materials for electronic applications. nih.govtaylorandfrancis.com

Future directions include:

DNA-Encoded Libraries (DELs): Synthesizing vast libraries of dibromobenzofuran derivatives where each molecule is tagged with a unique DNA barcode, allowing for massive parallel screening against biological targets.

Automated Synthesis and Screening: Integrating robotic platforms for the synthesis, purification, and testing of compound libraries to dramatically accelerate the discovery cycle.

Machine Learning Integration: Using computational models to predict the properties of virtual libraries of dibromobenzofuran derivatives, helping to prioritize the synthesis of the most promising candidates.

| Building Block Set A (for C4) | Building Block Set B (for C7) | Resulting Library Size | Target Application |

| 10 different boronic acids | 10 different boronic acids | 100 unique compounds | Materials for OLEDs |

| 20 different amines | 20 different alkynes | 400 unique compounds | Enzyme inhibitors |

| 50 different organozinc reagents | 50 different terminal acetylenes | 2,500 unique compounds | Antiviral agents |

Q & A

Q. What are the most reliable synthetic routes for 4,7-Dibromobenzofuran, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for structurally analogous benzofurans. Key approaches include:

- Palladium-Catalyzed Intramolecular Cyclization : Similar to 4,7-dimethylbenzofuran synthesis, brominated precursors (e.g., 3,6-dibromophenol derivatives) can undergo cyclization via Heck reactions under controlled temperatures (80–120°C) with Pd(PPh₃)₄ as a catalyst .

- Electrophilic Aromatic Substitution : Pre-functionalized benzofuran cores can be brominated at the 4 and 7 positions using Br₂ in the presence of Lewis acids (e.g., FeBr₃), though regioselectivity must be verified via NMR .

Optimization Tips : Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometry of brominating agents to minimize di- or tri-substituted byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., coupling constants for bromine’s anisotropic effects) and purity. For example, aromatic protons in 4,7-dibromo derivatives typically show deshielded signals at δ 7.2–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₄Br₂O, exact mass: 297.86 g/mol) and isotopic patterns unique to bromine .

- X-ray Crystallography : Resolves crystal packing and steric effects of bromine atoms, as demonstrated in related dibenzofuran structures .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

- Electron-Withdrawing Effects : Bromine substituents reduce electron density on the benzofuran ring, directing electrophilic attacks to meta/para positions.

- Solubility : Low polarity in non-polar solvents (e.g., toluene) due to bromine’s hydrophobic nature; DMSO or DMF enhances solubility for reactions .

- Thermal Stability : Decomposition temperatures (~250°C) can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the regioselectivity of this compound synthesis compare to methyl- or chloro-substituted analogs?

Bromine’s strong electron-withdrawing nature increases activation barriers for electrophilic substitution compared to methyl groups. For example:

- Methyl Substitutes (e.g., 4,7-Dimethylbenzofuran) : Methyl groups activate the ring, favoring faster cyclization but requiring careful temperature control to avoid over-substitution .

- Chloro Substitutes (e.g., 4,6-Dichlorobenzofuran) : Chlorine’s moderate electronegativity allows milder reaction conditions but may yield mixed regioisomers .

Methodological Insight : Computational modeling (DFT) predicts charge distribution and transition states to optimize bromine-directed synthesis .

Q. What strategies mitigate challenges in isolating this compound from regioisomeric byproducts?

- Chromatographic Separation : Use silica gel columns with gradient elution (hexane:ethyl acetate, 9:1 to 4:1) to resolve 4,7- from 3,6- or 5,7-dibromo isomers .

- Crystallization : Leverage bromine’s steric bulk to induce selective crystallization in toluene at low temperatures .

- HPLC-PDA : Analytical HPLC with photodiode array detection distinguishes isomers via UV-Vis spectra (λmax shifts due to substituent positions) .

Q. How can this compound serve as a precursor in cross-coupling reactions for functional materials?

The bromine atoms act as handles for Suzuki-Miyaura or Ullmann couplings:

- Suzuki Coupling : React with arylboronic acids (e.g., phenylboronic acid) to form biaryl structures for OLEDs or liquid crystals .

- Buchwald-Hartwig Amination : Introduce amine groups for pharmaceutical intermediates (e.g., kinase inhibitors) .

Key Data : Reaction yields depend on catalyst (Pd₂(dba)₃ vs. CuI) and ligand (XPhos vs. BINAP) selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.